

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Cat. No.: B1289509

[Get Quote](#)

Technical Guide: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

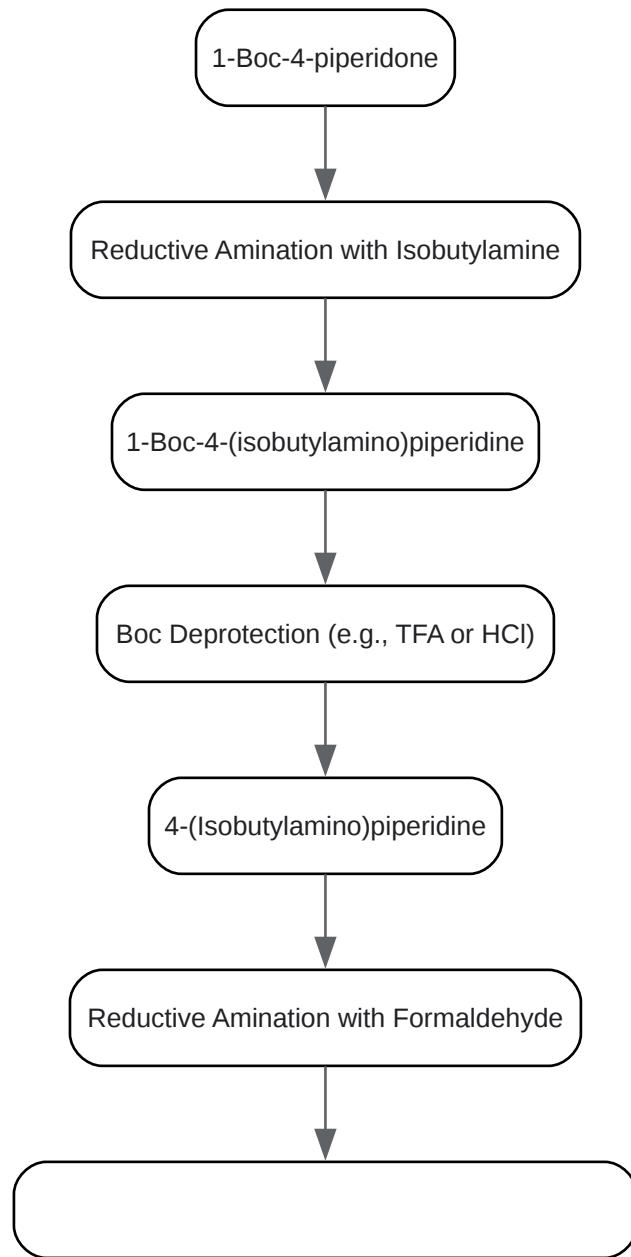
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential pharmacological profile of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

Precise experimental data for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** is not extensively reported in publicly available literature. The following tables summarize its known identifiers and provide estimated physicochemical properties based on structurally similar compounds.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Synonyms	N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, (1-isobutyl-4-piperidyl)methyl-methyl-amine
CAS Number	887405-46-1
Molecular Formula	C ₁₁ H ₂₄ N ₂
Molecular Weight	184.33 g/mol
SMILES	CC(C)CN1CCC(CNC)CC1


Table 2: Estimated Physicochemical Properties of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** and Related Analogs

Property	Target Compound (Estimated)	4-(Aminomethyl)piperidine	1-Boc-4-(aminomethyl)piperidine	1-Isobutylpiperidine
Melting Point	N/A	25 °C[2]	N/A	N/A
Boiling Point	~220-240 °C	200 °C[2]	237-238 °C	N/A
Density	~0.9 g/cm ³	~0.915 g/cm ³ [2]	1.013 g/mL at 25 °C	N/A
Solubility	Likely soluble in water and polar organic solvents	Soluble in water[3]	N/A	N/A
pKa	~10-11	10.53 (Predicted)[2]	N/A	N/A
LogP	~2.0-3.0	0.13[2]	N/A	N/A

Synthesis and Purification

The synthesis of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** can be achieved through several established synthetic routes for N-alkylated piperidine derivatives. A common and effective method is the reductive amination of a suitable piperidone precursor.

Synthetic Workflow

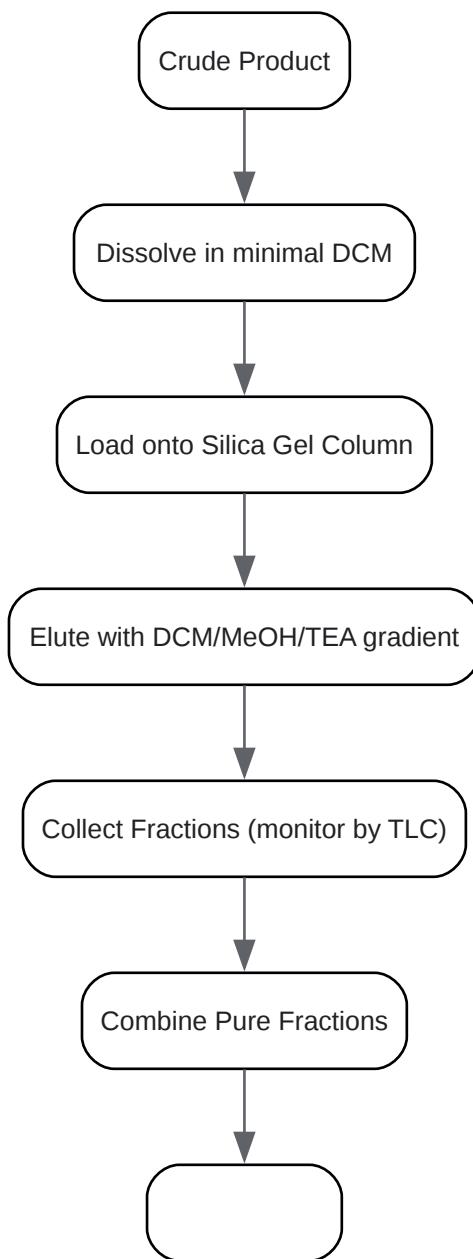
[Click to download full resolution via product page](#)

Synthetic pathway for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Experimental Protocol: Reductive Amination

Materials:

- 1-Boc-4-piperidone
- Isobutylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Formaldehyde (37% aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)


Procedure:

- Step 1: Synthesis of 1-Boc-4-(isobutylamino)piperidine
 - To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add isobutylamine (1.2 eq).
 - Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
 - Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
 - Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Step 2: Boc Deprotection
 - Dissolve the crude 1-Boc-4-(isobutylamino)piperidine in DCM.
 - Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane.
 - Stir the mixture at room temperature for 1-2 hours.
 - Concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
 - Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous $MgSO_4$, and concentrate to yield 4-(isobutylamino)piperidine.
- Step 3: N-methylation
 - To a solution of 4-(isobutylamino)piperidine (1.0 eq) in a suitable solvent such as methanol or DCM, add formaldehyde (37% aqueous solution, 1.2 eq).
 - Stir for 1 hour at room temperature.
 - Add sodium triacetoxyborohydride (1.5 eq) and continue stirring for 12-24 hours.
 - Work up the reaction as described in Step 1 to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking.

[Click to download full resolution via product page](#)

Purification workflow for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Analytical Characterization

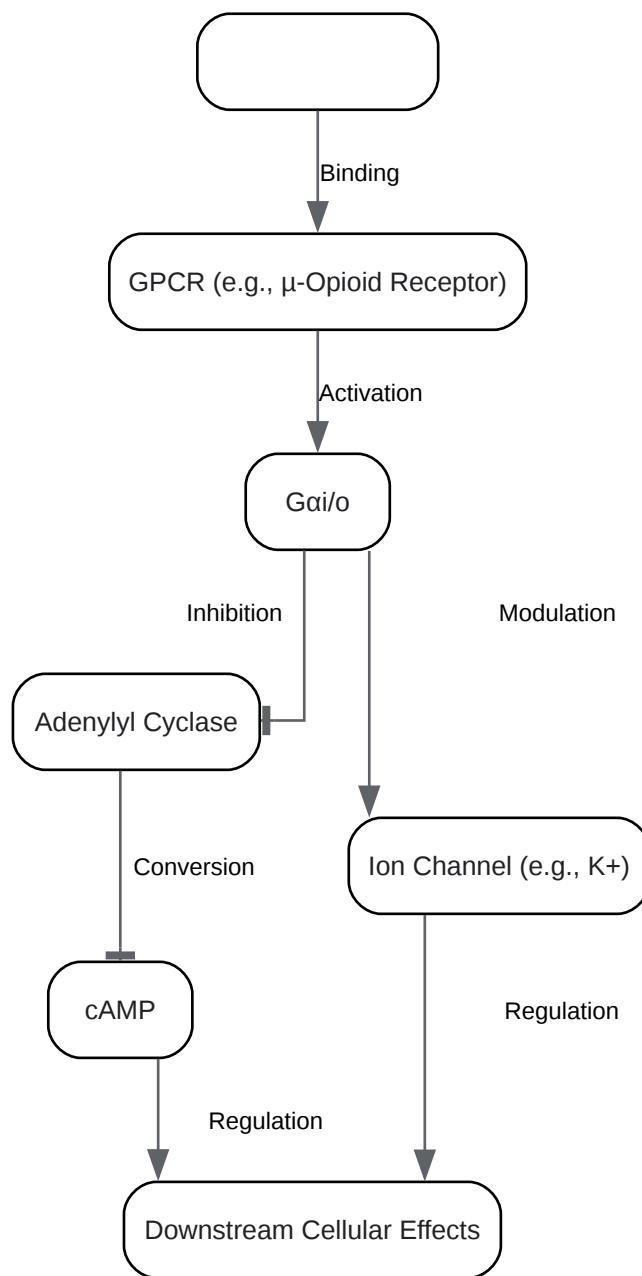
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Methodologies

Technique	Purpose	Expected Observations
¹ H NMR	Structural elucidation and purity	Signals corresponding to the isobutyl, piperidine, and N-methyl protons. Integration should match the expected proton count.
¹³ C NMR	Structural confirmation	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to [M+H] ⁺ at m/z 185.20.[4]
HPLC	Purity assessment	A single major peak indicating high purity.

Potential Pharmacological Activity and Signaling Pathways

While no specific pharmacological data exists for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**, the piperidine scaffold is a well-established pharmacophore that interacts with various central nervous system (CNS) targets.


Potential Targets: Opioid and Sigma Receptors

Many N-substituted piperidine derivatives exhibit affinity for opioid and sigma receptors.[5][6] The nature of the N-substituent plays a crucial role in determining receptor affinity and functional activity (agonist vs. antagonist).[7]

- Opioid Receptors: The N-isobutyl group may confer some affinity for mu (μ) and kappa (κ) opioid receptors. Structure-activity relationships of related compounds suggest that N-alkyl substituents can modulate potency and efficacy.[8]
- Sigma Receptors: The piperidine core is a common feature in ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.[6] These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.

Postulated Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Should **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** act as an agonist at a GPCR such as the μ -opioid receptor, it would likely initiate the following signaling cascade:

[Click to download full resolution via product page](#)

Potential GPCR signaling pathway for a piperidine agonist.

Conclusion

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a piperidine derivative with potential for biological activity, likely mediated through interactions with CNS receptors. While direct experimental data is sparse, this guide provides a framework for its synthesis, purification, and characterization, as well as a basis for investigating its pharmacological properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-(Aminomethyl)piperidine(7144-05-0) MS spectrum [chemicalbook.com]
- 5. List of orphine opioids - Wikipedia [en.wikipedia.org]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289509#1-1-isobutylpiperidin-4-yl-n-methylmethanamine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com